1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine
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Overview
Description
1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine is a complex organic compound with the molecular formula C42H30O2P2 and a molecular weight of 628.63 g/mol . This compound is known for its unique structure, which includes three benzene rings fused to a dioxocine ring, and two diphenylphosphino groups attached at the 1 and 14 positions . It is primarily used as a ligand in various catalytic processes, particularly in the field of organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine typically involves the reaction of tribenzo[b,e,g][1,4]dioxocine with diphenylphosphine under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, in an inert atmosphere to prevent oxidation . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The diphenylphosphino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
Scientific Research Applications
1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine involves its ability to form stable complexes with metal ions . These complexes can then participate in various catalytic processes, facilitating reactions by lowering the activation energy . The molecular targets include metal ions such as palladium, platinum, and rhodium . The pathways involved include coordination to the metal center and subsequent activation of substrates .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(diphenylphosphino)butane: Another phosphine ligand used in catalysis.
1,2-Bis(diphenylphosphino)ethane: A commonly used ligand in organometallic chemistry.
1,3-Bis(diphenylphosphino)propane: Known for its use in various catalytic processes.
Uniqueness
1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine is unique due to its larger and more complex structure, which provides greater stability and versatility in forming metal complexes . This makes it particularly useful in catalytic processes that require robust and stable ligands .
Properties
Molecular Formula |
C42H30O2P2 |
---|---|
Molecular Weight |
628.6 g/mol |
IUPAC Name |
(20-diphenylphosphanyl-8,15-dioxatetracyclo[14.4.0.02,7.09,14]icosa-1(16),2(7),3,5,9,11,13,17,19-nonaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C42H30O2P2/c1-5-17-31(18-6-1)45(32-19-7-2-8-20-32)39-29-15-27-37-41(39)42-38(44-36-26-14-13-25-35(36)43-37)28-16-30-40(42)46(33-21-9-3-10-22-33)34-23-11-4-12-24-34/h1-30H |
InChI Key |
DTJJMKFHBFTIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OC8=CC=CC=C8O4 |
Origin of Product |
United States |
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